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molecular formula C13H15NO2S B8567406 4-(2-Methyl-benzothiazol-6-yl)-butyric acid methyl ester

4-(2-Methyl-benzothiazol-6-yl)-butyric acid methyl ester

Cat. No. B8567406
M. Wt: 249.33 g/mol
InChI Key: CGWUWMJMCRDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CC=Cc1ccc2nc(C)sc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][O:2][C:3]([CH2:4][CH:5]=[CH:6][c:7]1[cH:8][c:9]2[c:10]([n:11][c:12]([CH3:14])[s:13]2)[cH:15][cH:16]1)=[O:17]>>[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][c:7]1[cH:8][c:9]2[c:10]([n:11][c:12]([CH3:14])[s:13]2)[cH:15][cH:16]1)=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
COC(=O)CC=Cc1ccc2nc(C)sc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CC=Cc1ccc2nc(C)sc2c1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCCc1ccc2nc(C)sc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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